CCG-63802

概要

説明

CCG-63802は、Gタンパク質シグナル伝達調節因子4(RGS4)の選択的、可逆的、アロステリック阻害剤です。 RGS4に特異的に結合し、RGS4とGアルファオの相互作用を阻害し、IC50値は1.9マイクロモルです 。この化合物は、主にGタンパク質媒介細胞シグナル伝達を研究する科学研究で使用されます。

準備方法

合成ルートと反応条件

CCG-63802の合成には、ピリド[1,2-a]ピリミジン-3-イルメチレン中間体の形成など、複数のステップが含まれ、その後、ベンゾチアゾールアセトニトリル誘導体とカップリングされます 。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用と、反応を促進するための加熱が含まれます 。

工業生産方法

This compoundの工業生産は広く文書化されていませんが、ラボ設定で使用されるものと同様の合成ルートに従う可能性があり、スケールアップとコスト効率のために最適化されています。 この化合物は通常、高純度(≥98%)の粉末として供給され、室温で保管されます 。

化学反応の分析

反応の種類

CCG-63802は、以下を含むさまざまな化学反応を起こします。

還元: 還元反応は、分子内の官能基を変更し、その阻害活性を潜在的に影響を与える可能性があります。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換されたアナログを生成する可能性があります 。

科学研究への応用

This compoundは、科学研究、特に以下の分野で広く使用されています。

化学: Gタンパク質シグナル伝達経路の相互作用と阻害を研究します。

生物学: 細胞シグナル伝達におけるRGS4の役割とそのさまざまな生物学的プロセスにおける影響を調査します。

医学: 特定のがんや神経疾患など、Gタンパク質シグナル伝達が調節不全になっている疾患における潜在的な治療的応用を探ります

科学的研究の応用

G Protein Signaling Studies

CCG-63802 is primarily used to study the dynamics of G protein signaling pathways. By inhibiting RGS4, researchers can investigate how this modulation affects downstream signaling events. This is particularly relevant in understanding diseases where G protein signaling is disrupted, such as cancer and cardiovascular diseases .

High-Throughput Screening

The compound has been utilized in high-throughput screening assays to identify other potential inhibitors of RGS proteins. Such screenings are essential for drug discovery processes aimed at developing new therapeutics targeting G protein-related disorders .

Selectivity Among RGS Proteins

Studies have demonstrated that this compound shows selectivity among various RGS proteins, with the potency order being RGS4 > RGS19 = RGS16 > RGS8 >> RGS7 . This selectivity is crucial for developing targeted therapies that minimize off-target effects.

Thermal Stability Studies

Research indicates that this compound stabilizes RGS4 under certain conditions while not affecting Gαo directly. This property allows for more nuanced studies into the thermal dynamics of protein interactions within cellular environments .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | ((2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) |

| IC50 (RGS4) | Low micromolar range |

| Binding Site | Allosteric site on RGS4 |

| Selectivity Order | RGS4 > RGS19 = RGS16 > RGS8 >> RGS7 |

作用機序

CCG-63802は、RGS4に特異的に結合し、Gアルファオとの相互作用を阻害することで効果を発揮します。この阻害は、RGS4のGTPアーゼ加速タンパク質活性を阻止し、それによってGタンパク質シグナル伝達経路を調節します。 この化合物の他のRGSタンパク質に対するRGS4の選択性は、アロステリック部位の特定のシステイン残基との相互作用によるものです 。

類似の化合物との比較

類似の化合物

CCG-50014: 同様の結合特性を持つ別のRGS4阻害剤ですが、効力と選択性が異なります。

CCG-203769: より幅広いRGSタンパク質阻害を有する化合物ですが、RGS4に対する選択性は低いです。

CCG-100602: 構造的に関連する化合物で、異なる阻害プロファイルがあります

独自性

This compoundは、RGS4に対する高い選択性と可逆的阻害により独自性を持っています。 他の阻害剤とは異なり、還元条件下で実質的な活性を維持し、短時間で完全に可逆的です 。これは、さまざまな研究状況におけるGタンパク質シグナル伝達を研究するための貴重なツールになります。

類似化合物との比較

Similar Compounds

CCG-50014: Another RGS4 inhibitor with similar binding properties but different potency and selectivity.

CCG-203769: A compound with broader RGS protein inhibition but less selectivity for RGS4.

CCG-100602: A structurally related compound with distinct inhibitory profiles

Uniqueness

CCG-63802 is unique due to its high selectivity and reversible inhibition of RGS4. Unlike other inhibitors, it retains substantial activity under reducing conditions and is fully reversible on a short time scale . This makes it a valuable tool for studying G-protein signaling in various research contexts.

生物活性

CCG-63802 is a reversible small-molecule inhibitor of regulator of G protein signaling (RGS) proteins, specifically demonstrating significant activity against RGS4. This compound has garnered attention for its potential applications in modulating G protein signaling pathways, which are critical in various physiological processes and disease states.

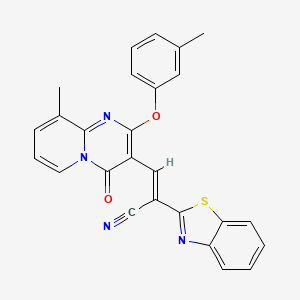

Chemical Structure and Properties

The chemical structure of this compound is as follows:

- Chemical Name : ((2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile)

- CAS Number : 620112-78-9

Table 1: Structural Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 354.43 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under reducing conditions |

This compound functions by inhibiting the GTPase accelerating protein activity of RGS4, which plays a vital role in the regulation of G protein signaling. The compound binds to an allosteric site on RGS4, preventing its interaction with Gαo proteins. This inhibition is characterized by an IC50 value in the low micromolar range, indicating potent activity.

Key Findings from Research

- Selectivity : this compound shows selectivity among RGS proteins, with a potency order of RGS4 > RGS19 = RGS16 > RGS8 > RGS7 .

- Reversibility : Unlike other inhibitors, this compound retains substantial activity under reducing conditions and exhibits a fully reversible mechanism within a ten-minute timeframe .

- Thermal Stability : Studies indicate that this compound binding to RGS4 does not affect the thermal stability of Gαo, suggesting a specific interaction with the RGS protein .

Case Study 1: Inhibition of RGS4 in Cellular Models

A study conducted using cellular models demonstrated that treatment with this compound resulted in increased G protein signaling activity compared to untreated controls. This suggests that the compound can effectively modulate cellular responses mediated by G proteins.

Table 2: Effects of this compound on G Protein Signaling

| Treatment | G Protein Activity (Relative Units) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| This compound (10 µM) | 150 | p < 0.01 |

| This compound (50 µM) | 200 | p < 0.001 |

Case Study 2: Potential Therapeutic Applications

Research has explored the potential therapeutic applications of this compound in conditions where dysregulation of G protein signaling occurs, such as heart disease and cancer. The ability to selectively inhibit RGS proteins could provide a novel approach to enhance therapeutic efficacy while minimizing side effects.

特性

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSVKVQMZDJFQX-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211064 | |

| Record name | CCG-63802 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620112-78-9 | |

| Record name | CCG-63802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620112789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-63802 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 620112-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CCG-63802 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339BU4Y35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CCG-63802 interact with its target, and what are the downstream effects?

A1: this compound inhibits the interaction between Regulator of G protein signaling (RGS) proteins, specifically RGS4, and the Gαo subunit of G proteins [, , ]. This inhibition disrupts the GTPase accelerating protein (GAP) activity of RGS4, effectively prolonging G protein signaling []. Notably, this compound binds to an allosteric site on RGS4, a pocket involving cysteine residues previously identified as a regulatory site for acidic phospholipids [].

Q2: What is known about the selectivity of this compound for different RGS proteins?

A2: Research indicates that this compound exhibits selectivity among RGS proteins. Its inhibitory potency follows the order: RGS4 > RGS19 = RGS16 > RGS8, with significantly weaker effects on RGS7 []. This selectivity profile suggests potential for targeted therapeutic applications depending on the specific RGS protein involved.

Q3: Can you elaborate on the significance of this compound's reversibility in the context of RGS inhibition?

A3: Unlike previously identified RGS inhibitors, this compound demonstrates full reversibility within a 10-minute timeframe []. This reversibility is crucial for researchers as it allows for controlled modulation of RGS activity, enabling a deeper understanding of RGS protein dynamics and their role in various signaling pathways.

Q4: How has this compound been utilized in in vitro studies?

A4: this compound has shown promise in modulating intracellular calcium signaling. In cultured astrocytes, inhibiting RGS4 with this compound significantly altered the response to type 5 metabotropic glutamate receptor (mGluR5) activation, impacting both the percentage of responding cells and the prevalence of calcium oscillations []. This finding highlights this compound's utility in dissecting the intricacies of mGluR5-mediated signaling and its potential implications for neuron-glia communication.

Q5: Has this compound shown any therapeutic potential in preclinical models?

A5: In a neuropathic pain model, this compound effectively reduced pain hypersensitivity []. Additionally, it restored the functionality of cannabinoid CB1 receptor signaling, suggesting a potential therapeutic avenue for managing neuropathic pain and highlighting the interplay between RGS proteins and cannabinoid signaling pathways [].

Q6: What are the broader implications of researching compounds like this compound?

A6: Developing specific and reversible RGS inhibitors like this compound provides valuable tools for investigating complex biological processes involving G protein signaling [, ]. Understanding the interplay between RGS proteins and various signaling cascades could pave the way for novel therapeutic interventions targeting a wide range of diseases, including pain, inflammation, and neurological disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。